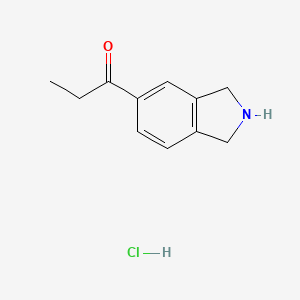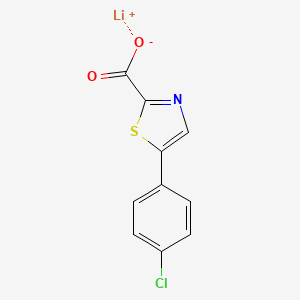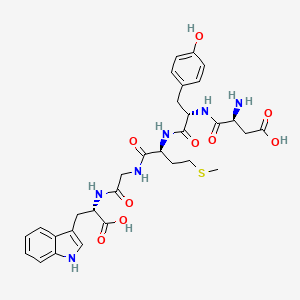
Cholecystokinin Octapeptide (1-5) (desulfated)
Vue d'ensemble
Description
Cholecystokinin Octapeptide (1-5) (desulfated) is a synthetic peptide derived from the larger cholecystokinin (CCK) molecule. It consists of the first five amino acids of the octapeptide sequence and lacks a sulfate group, which is typically present in the native form. This compound is primarily used in scientific research to study the biological functions and mechanisms of CCK.
Mécanisme D'action
Cholecystokinin Octapeptide (1-5) (desulfated)
, also known as L-Tryptophan, L-alpha-aspartyl-L-tyrosyl-L-methionylglycyl- , is a synthetic desulfated octapeptide of cholecystokinin . Here is an overview of its mechanism of action:
Target of Action
It is known to be a synthetic desulfated octapeptide of cholecystokinin .
Mode of Action
As a synthetic desulfated octapeptide of cholecystokinin, it may interact with cholecystokinin receptors .
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholecystokinin Octapeptide (1-5) (desulfated) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this peptide involves scaling up the SPPS process. Large-scale synthesis requires specialized equipment and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and byproducts.
Analyse Des Réactions Chimiques
Types of Reactions: Cholecystokinin Octapeptide (1-5) (desulfated) can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize specific amino acids within the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of oxidized amino acids, such as cysteine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiol groups.
Substitution: Introduction of new functional groups or modification of existing ones.
Applications De Recherche Scientifique
Cholecystokinin Octapeptide (1-5) (desulfated) is widely used in scientific research due to its role in studying the biological functions of CCK. It is employed in:
Chemistry: Investigating peptide synthesis methods and optimizing reaction conditions.
Biology: Studying the interaction of CCK with its receptors and the physiological effects of CCK signaling.
Medicine: Researching the potential therapeutic applications of CCK analogs in treating gastrointestinal disorders and metabolic diseases.
Industry: Developing diagnostic tools and assays for measuring CCK levels in biological samples.
Comparaison Avec Des Composés Similaires
Cholecystokinin Octapeptide (1-5) (desulfated) is compared with other similar compounds, such as:
Cholecystokinin Octapeptide (CCK-8): The native form of CCK with a sulfate group.
Sincalide: A synthetic CCK analog used clinically to stimulate gallbladder contraction.
CCK analogs: Various modified versions of CCK designed for specific research or therapeutic purposes.
Uniqueness: Cholecystokinin Octapeptide (1-5) (desulfated) is unique in its lack of a sulfate group, which affects its binding affinity and biological activity compared to the native form. This modification allows researchers to study the specific contributions of the sulfate group to CCK's function.
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O9S/c1-47-11-10-23(36-30(44)24(12-17-6-8-19(38)9-7-17)37-28(42)21(32)14-27(40)41)29(43)34-16-26(39)35-25(31(45)46)13-18-15-33-22-5-3-2-4-20(18)22/h2-9,15,21,23-25,33,38H,10-14,16,32H2,1H3,(H,34,43)(H,35,39)(H,36,44)(H,37,42)(H,40,41)(H,45,46)/t21-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDOKCNVHRLQKQ-LFBFJMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


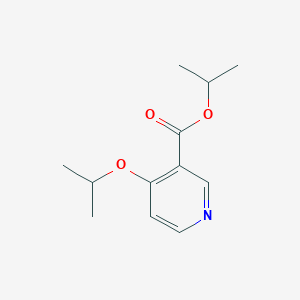
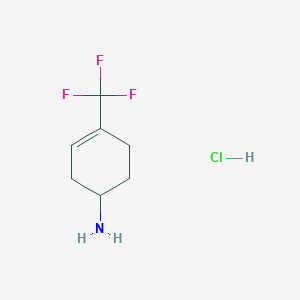

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
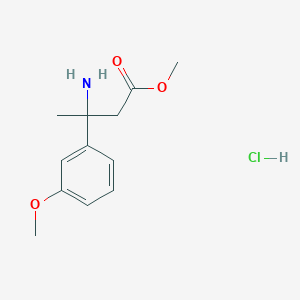
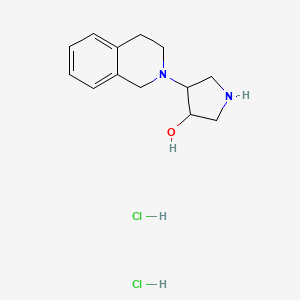
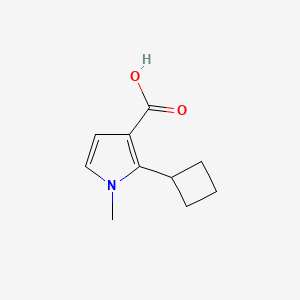
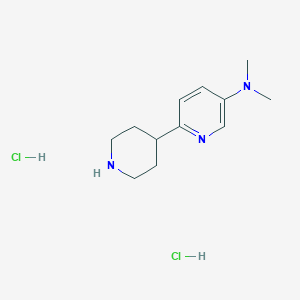
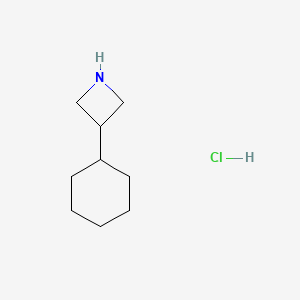
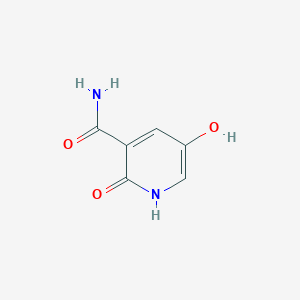

![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
